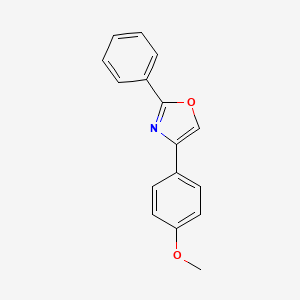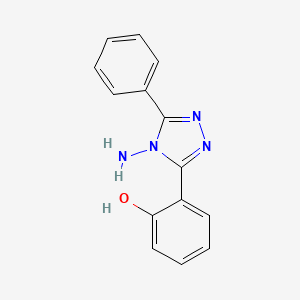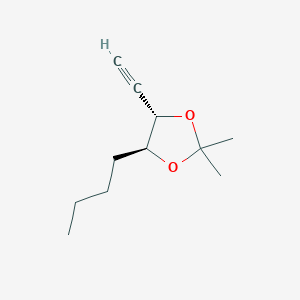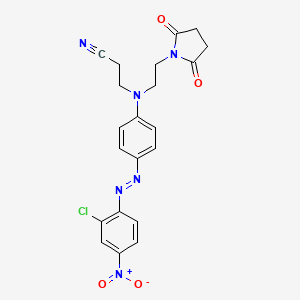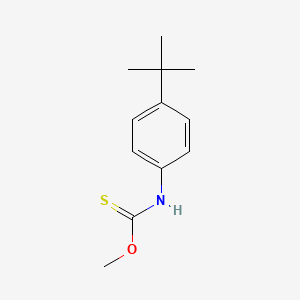![molecular formula C22H23NO4P- B14515600 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate CAS No. 63245-86-3](/img/structure/B14515600.png)
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate is an organic compound that features a phosphonate group attached to a complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-Hydroxyphenyl)propan-2-yl chloride with anilino(phenyl)methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group may mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphate
- 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphinate
Uniqueness
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63245-86-3 |
|---|---|
Fórmula molecular |
C22H23NO4P- |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
[anilino(phenyl)methyl]-[2-(2-hydroxyphenyl)propan-2-yloxy]phosphinate |
InChI |
InChI=1S/C22H24NO4P/c1-22(2,19-15-9-10-16-20(19)24)27-28(25,26)21(17-11-5-3-6-12-17)23-18-13-7-4-8-14-18/h3-16,21,23-24H,1-2H3,(H,25,26)/p-1 |
Clave InChI |
BBYBFDVRCQKYPT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C1=CC=CC=C1O)OP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


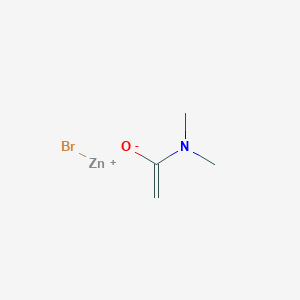
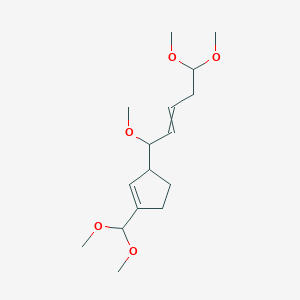
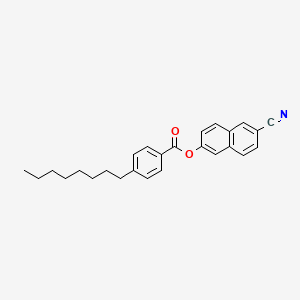
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
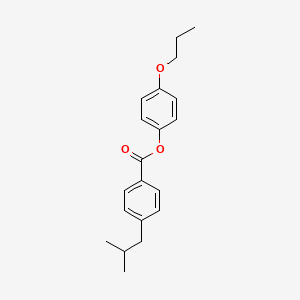
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
